Product packaging for 6-oxo-6H-benzo[c]chromen-3-yl acetate(Cat. No.:)

6-oxo-6H-benzo[c]chromen-3-yl acetate

Cat. No.: B382225
M. Wt: 254.24g/mol
InChI Key: RAHGAWYHOZHDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-oxo-6H-benzo[c]chromen-3-yl acetate is a synthetic derivative of the 6H-benzo[c]chromen-6-one (urolithin) core structure, a scaffold of significant interest in pharmacological research due to its neuroprotective potential . This compound is specifically designed for research applications in medicinal chemistry and neuroscience, particularly in the investigation of phosphodiesterase 2 (PDE2) inhibition . PDE2A is an enzyme highly expressed in the brain and is considered a promising therapeutic target for cognitive disorders and neurodegenerative diseases such as Alzheimer's disease . The strategic acetylation of the hydroxyl group is a common approach in prodrug development to enhance the pharmacokinetic properties of lead compounds, potentially improving cell membrane permeability and metabolic stability . Researchers can utilize this compound to explore the structure-activity relationships of benzo[c]chromen-6-one derivatives and to study their cytoprotective effects in cellular models of neurotoxicity, such as corticosterone-induced damage in hippocampal HT-22 cells . This chemical tool is provided exclusively to support the advancement of scientific knowledge in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B382225 6-oxo-6H-benzo[c]chromen-3-yl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) acetate

InChI

InChI=1S/C15H10O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h2-8H,1H3

InChI Key

RAHGAWYHOZHDAV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preclinical Pharmacological and Biological Investigations of 6 Oxo 6h Benzo C Chromen 3 Yl Acetate and Its Analogues

Anticancer and Antiproliferative Activities (In Vitro and Preclinical In Vivo)

The anticancer properties of 6-oxo-6H-benzo[c]chromen-3-yl acetate (B1210297) analogues, especially urolithins and other benzochromene derivatives, have been extensively documented. These compounds exhibit cytotoxic effects against a wide array of cancer cell lines and have demonstrated efficacy in animal models of cancer.

Cytotoxicity against Various Cancer Cell Lines

Analogues of 6-oxo-6H-benzo[c]chromen-3-yl acetate have demonstrated significant cytotoxic and antiproliferative effects across a spectrum of human cancer cell lines. Urolithin A, a key analogue, has shown notable activity against endometrial and colorectal cancer cells. dergipark.org.trnih.gov In studies using two human endometrial cancer cell lines, ECC-1 and Ishikawa, Urolithin A was the most potent among 17 tested compounds at inhibiting proliferation. dergipark.org.tr Its efficacy varies across different colorectal cancer cell lines; for instance, the half-maximal inhibitory concentration (IC₅₀) in SW480 and SW620 cells was approximately 50 μM, while it showed less cytotoxicity in HT-29 cells. nih.gov

Other synthetic benzochromene and acetoxycoumarin derivatives have also been evaluated. For example, certain 6-aryl-6H-benzo[c]chromene derivatives markedly inhibited the proliferation of MCF-7 breast cancer cells with IC₅₀ values as low as 5.71 μM. nih.gov Similarly, various benzochromene derivatives displayed significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2), with IC₅₀ values in the micromolar range. nih.govresearchgate.net One acetoxycoumarin derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, showed potent cytotoxic activity against A549 lung cancer and CRL 1548 liver cancer cell lines, with LD₅₀ values of 48.1 μM and 45.1 μM, respectively. nih.govnih.gov

Table 1: Cytotoxic Activity of this compound Analogues in Various Cancer Cell Lines

Compound/AnalogueCancer Cell LineCell Line TypeReported Activity (IC₅₀/LD₅₀)Source
Urolithin ASW480Colorectal Cancer~50 μM nih.gov
Urolithin ASW620Colorectal Cancer~50 μM nih.gov
Urolithin AHCT 116Colorectal Cancer>50 μM (Reached plateau at ~75% viability) nih.gov
Urolithin AECC-1, IshikawaEndometrial CancerPotent inhibitor of proliferation at 10µM dergipark.org.tr
6-aryl-6H-benzo[c]chromene derivative (34)MCF-7Breast Cancer5.71 ± 0.49 μM nih.gov
Benzochromene derivativesMCF-7, HCT-116, HepG-2Breast, Colon, Liver CancerIC₅₀ values in the micromolar range (4.6-21.5 μM) nih.govresearchgate.net
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)A549Lung Cancer48.1 μM nih.govnih.gov
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)CRL 1548Liver Cancer45.1 μM nih.govnih.gov

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, PI3K/Akt/mTOR pathway modulation)

The anticancer effects of these compounds are mediated through multiple cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. In MCF-7 breast cancer cells, certain 6-aryl-6H-benzo[c]chromene derivatives were found to induce apoptosis in a dose- and time-dependent manner by activating the p53 pathway. nih.gov This activation led to an increase in cleaved Caspase-3 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov Other benzochromene derivatives also trigger apoptosis in human cancer cells, which is associated with an increase in reactive oxygen species (ROS) and nitric oxide (NO) production. nih.gov

Cell cycle arrest is another critical mechanism. Urolithin A has been shown to arrest endometrial cancer cells in the G2/M phase of the cell cycle. dergipark.org.tr It also interferes with cell cycle progression and inhibits DNA synthesis in human colorectal cancer cells. Various other benzochromene analogues can induce cell cycle arrest at different phases, including G0/G1, G1, S, and G2/M, depending on the specific derivative and cell line. nih.govresearchgate.netnih.govhealthline.com For instance, in MCF-7 cells, specific derivatives decreased the expression of CDK4 and cyclin D1, leading to arrest at the G0/G1 phase. nih.gov

Modulation of key signaling pathways is also integral to their antiproliferative activity. The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer, is a notable target. tamu.edu Urolithin A can decrease the phosphorylation of Akt, thereby inhibiting this pro-survival pathway. researchgate.net Coumarin (B35378) derivatives, which share a core structure, have been shown to suppress the PI3K/Akt/mTOR pathway across various cancer types, including breast and colorectal cancer. nih.gov One study detailed a coumarin-thiazolidine hybrid that acted as a dual inhibitor of PI3K-α and Akt-1, effectively suppressing the pathway in MCF-7 cells. tamu.edu

Efficacy in Preclinical Animal Models

The in vitro findings have been corroborated by in vivo studies using preclinical animal models. Oral administration of Urolithin A demonstrated significant anti-cancer and anti-inflammatory effects in a mouse model of pancreatic cancer. researchgate.netnih.govasm.org In addition, other benzochromene derivatives have shown the ability to inhibit tumor growth in breast cancer xenograft models, further supporting their potential as anticancer agents. researchgate.net These studies highlight that the antiproliferative effects observed in cell cultures can translate to efficacy in a complex biological system.

Anti-inflammatory Efficacy (In Vitro and Preclinical In Vivo)

Urolithin A and its analogues exhibit potent anti-inflammatory properties. bohrium.com These effects have been observed both in cultured cells and in animal models of inflammation. In vitro, Urolithin A attenuates the production of pro-inflammatory factors such as interleukin-6 (IL-6), IL-1β, and inducible nitric oxide synthase (NOS2). researchgate.netnih.govasm.org It has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with an IC₅₀ value of 44.04 μg/mL. nih.govnih.gov The anti-inflammatory action is also linked to the suppression of the NF-κB signaling pathway. youtube.com

In preclinical animal studies, Urolithin A has demonstrated significant anti-inflammatory activity. Oral administration of Urolithin A reduced paw edema in a carrageenan-induced inflammation model in mice. researchgate.net It also proved effective in a rat model of colitis, where it helped preserve the colonic architecture and down-regulated inflammatory response pathways. h1.conih.gov In a model of doxorubicin-induced liver injury, Urolithin A treatment significantly attenuated the levels of inflammatory cytokines, including TNF-α, NF-κB, and IL-6, in liver tissue. nih.gov Other synthetic chromene derivatives have also been shown to possess significant in vivo anti-inflammatory activity. tandfonline.com

Antimicrobial Potential (Antibacterial, Antifungal)

The benzo[c]chromene scaffold is associated with significant antimicrobial activity. nih.gov Urolithins, the metabolites of ellagic acid, have been shown to possess activity against a range of bacteria, fungi, and viruses. dergipark.org.trresearchgate.net Specifically, Urolithin A and Urolithin B have demonstrated antibacterial effects against pathogens such as Bacillus subtilis, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). dergipark.org.trdergipark.org.tr However, in the case of Clostridioides difficile, Urolithin A did not show direct bactericidal or bacteriostatic effects but instead significantly reduced the expression and release of toxins from the bacterium. asm.org

The antifungal properties of these compounds have also been noted. Ellagitannins, the precursors to urolithins, show inhibitory effects on the growth of fungi like Candida albicans and Cryptococcus neoformans. dergipark.org.tr Furthermore, various synthetic benzochromene derivatives have been developed that exhibit broad-spectrum antimicrobial activity, with some compounds showing favorable results against both Gram-positive and Gram-negative bacteria as well as fungi. nih.govnih.govmdpi.com

Enzyme Inhibition Profiles

The biological activities of this compound and its analogues are also linked to their ability to inhibit various enzymes. Urolithin A has been identified as an inhibitor of several enzymes implicated in disease. It inhibits cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govnih.gov It also inhibits oxidase enzymes like monoamine oxidase A (MAO-A) and tyrosinase, which can contribute to oxidative stress. nih.gov Furthermore, a patent has claimed urolithins, including Urolithin A, as inhibitors of angiotensin-converting enzyme (ACE). google.com

Other synthetic derivatives based on the 6H-benzo[c]chromen-6-one scaffold have been specifically designed as potent enzyme inhibitors. For example, a series of alkoxylated derivatives were developed as inhibitors of phosphodiesterase II (PDE2), with one compound showing an IC₅₀ value of 3.67 μM. nih.gov Various other benzochromene analogues have been reported to inhibit a range of critical enzymes, including topoisomerase I/II, c-Src kinase, P-glycoprotein, 14α-demethylase, and DNA gyrase, highlighting the versatility of this chemical scaffold for developing targeted therapeutic agents. nih.govnih.govmdpi.com

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The potential of 6-oxo-6H-benzo[c]chromen-6-one derivatives as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been an area of significant research interest, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The core structure, hydroxylated 6H-benzo[c]chromen-6-ones, also known as urolithins, are metabolites of ellagitannins found in various foods. Despite the traditional use of these food sources to enhance cognitive function, urolithins themselves exhibit negligible inhibitory activity against both AChE and BChE. publons.comresearchgate.netnih.gov This has prompted the design and synthesis of various derivatives to enhance this activity.

Research into a series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives has shown that synthetic modifications can lead to compounds with significant cholinesterase inhibitory potential, with activities comparable to established drugs like rivastigmine, galantamine, and donepezil (B133215) in both in vitro and in vivo studies. publons.comresearchgate.netnih.gov The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the benzo[c]chromene scaffold are critical for potent inhibition. For instance, the presence of specific substituents can influence the binding of these compounds to the active sites of both AChE and BChE.

Phosphodiesterase II (PDE2) Inhibition)

Phosphodiesterase II (PDE2), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, is a recognized therapeutic target for cognitive enhancement. A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been designed, synthesized, and evaluated as potential PDE2 inhibitors. nih.govnih.gov Within this series, the analogue ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate was synthesized and studied. nih.gov

The research demonstrated that modifications at the 3-position of the 6H-benzo[c]chromen-6-one scaffold significantly influence PDE2 inhibitory activity. The study identified an alkoxylated derivative, compound 1f , as having the most potent inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. nih.govnih.gov This highlights the importance of the substituent's properties, such as its length and lipophilicity, for effective interaction within the enzyme's binding pocket. nih.gov

The inhibitory activities of several synthesized 6H-benzo[c]chromen-6-one derivatives against PDE2 are presented in the table below.

CompoundStructureIC50 (µM) for PDE2
1a 3-methoxy-6H-benzo[c]chromen-6-one>50
1b 3-ethoxy-6H-benzo[c]chromen-6-one21.45 ± 2.11
1c 3-propoxy-6H-benzo[c]chromen-6-one10.23 ± 1.05
1d 3-isopropoxy-6H-benzo[c]chromen-6-one15.78 ± 1.54
1e 3-butoxy-6H-benzo[c]chromen-6-one7.89 ± 0.82
1f 3-(pentyloxy)-6H-benzo[c]chromen-6-one3.67 ± 0.47
1g 3-(hexyloxy)-6H-benzo[c]chromen-6-one5.12 ± 0.56
ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate 35.21 ± 3.28

Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors. nih.gov

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a therapeutic strategy for managing infections caused by these organisms. publons.comrealmofcaring.orgnih.govnih.gov The coumarin scaffold, which is structurally related to the benzo[c]chromene core, has been extensively investigated for its urease inhibitory potential. publons.comrealmofcaring.orgnih.govnih.gov

Studies on various coumarin derivatives have demonstrated their capacity to inhibit urease. For example, a series of N-(R-phenyl)-3-carboxamide-coumarin derivatives showed in vitro inhibitory percentages against Canavalia ensiformis urease ranging from 42% to 65%. publons.comrealmofcaring.org The structure-activity relationship of these compounds indicated that substituents on the phenyl ring significantly influence their inhibitory activity. publons.comrealmofcaring.org

While direct experimental data on the urease inhibitory activity of This compound is not available in the reviewed literature, the known anti-urease properties of the broader coumarin class suggest that the benzo[c]chromen-6-one framework may also exhibit this activity. The nature of the acetate substituent at the 3-position would likely play a role in the compound's interaction with the urease enzyme. Further research is required to determine the specific IC50 value and mechanism of inhibition for this compound against urease.

Liver Pyruvate (B1213749) Kinase Inhibition

Liver pyruvate kinase (PKL) has emerged as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD). tubitak.gov.trnih.gov Recent research has identified urolithin C, a hydroxylated 6H-benzo[c]chromen-6-one derivative, as a novel scaffold for the development of allosteric inhibitors of PKL. tubitak.gov.trnih.gov

In a comprehensive structure-activity relationship study of urolithin C analogues, over 50 derivatives were synthesized and evaluated for their ability to inhibit PKL. tubitak.gov.trnih.gov Among the synthesized compounds was 8,9-dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl acetate , an analogue of the subject compound. The study revealed that the hydroxyl groups and the lactone moiety of the urolithin C structure are essential for potent PKL inhibition. tubitak.gov.tr The acetylation of the hydroxyl group at the 3-position, as seen in 8,9-dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl acetate, was found to influence the inhibitory activity, highlighting the sensitivity of the enzyme's allosteric site to structural modifications of the inhibitor. tubitak.gov.tr

This research provides a strong rationale for the potential of this compound and its analogues as modulators of PKL activity. The specific inhibitory concentration of the title compound against PKL, however, remains to be determined through direct experimental evaluation.

Other Reported Biological Activities (e.g., Antioxidant, Cannabinoid Receptor Modulation)

Beyond specific enzyme inhibition, the benzo[c]chromene scaffold and its derivatives have been investigated for other biological activities. The related coumarin class of compounds is well-known for its antioxidant properties. While specific antioxidant data (e.g., DPPH or ORAC assays) for This compound are not detailed in the available literature, the general antioxidant potential of the coumarin framework is widely reported.

Regarding cannabinoid receptor modulation, there is currently no direct evidence in the reviewed scientific literature to suggest that This compound interacts with cannabinoid receptors (CB1 or CB2). The structural motifs typically associated with cannabinoid receptor ligands are not prominently featured in the 6-oxo-6H-benzo[c]chromen-6-one scaffold.

Studies on Structure-Specific Biological Responses within the Benzo[c]chromene Class

The biological activities of compounds based on the 6H-benzo[c]chromen-6-one scaffold are highly dependent on their specific substitution patterns. This structure-specific response is evident across the various enzymatic and receptor targets investigated.

For cholinesterase inhibition , the unsubstituted urolithin core is largely inactive. The introduction of specific substituents is necessary to confer inhibitory activity, transforming the molecule into a potent inhibitor. publons.comresearchgate.netnih.gov This demonstrates that the enzyme's active site has stringent structural requirements for binding.

In the case of PDE2 inhibition , the length and lipophilicity of the alkoxy substituent at the 3-position are critical determinants of inhibitory potency. A clear structure-activity relationship was observed, with a pentyloxy group providing optimal activity in the tested series. nih.gov

Similarly, for urease inhibition , studies on related coumarin derivatives show that the nature and position of substituents on an appended phenyl ring dictate the level of inhibition, indicating a specific binding interaction with the enzyme. publons.comrealmofcaring.org

The investigation of liver pyruvate kinase inhibition by urolithin C analogues further underscores the importance of specific structural features. The number and location of hydroxyl groups, as well as the presence of the lactone ring, are crucial for activity. tubitak.gov.tr Acetylation of a hydroxyl group, for instance, can significantly alter the compound's inhibitory profile. tubitak.gov.tr

Structure Activity Relationship Sar Studies and Rational Molecular Design

SAR of the 6-oxo-6H-benzo[c]chromen-3-yl Acetate (B1210297) Core and its Substituents

The core structure of 6-oxo-6H-benzo[c]chromen-3-yl acetate, which is a derivative of urolithin, presents multiple sites for modification. Research has shown that the substituents on this core play a pivotal role in determining the compound's biological effects.

Initial studies have focused on modifying the hydroxyl group at the 3-position. A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized to evaluate their potential as phosphodiesterase II (PDE2) inhibitors. researchgate.net The length and nature of the alkoxy chain at the 3-position were found to be critical for inhibitory activity. For instance, derivatives with shorter alkane chains (less than five carbons) at the R¹ position generally exhibited good PDE2 inhibitory activity. researchgate.net

Inhibitory Activity of 6-oxo-6H-benzo[c]chromen-3-yl Derivatives
CompoundSubstituent at 3-position (R¹)Inhibitory Activity (IC₅₀, μM)
1dPropoxy-
1esec-Butoxy-
1fAlkoxy3.67 ± 0.47
1jBenzyloxy-

Data derived from a study on PDE2 inhibitors, showing the impact of different substituents at the 3-position on inhibitory concentration. researchgate.net The specific IC₅₀ values for 1d, 1e, and 1j were not provided in the source material.

The introduction of various substituents at different positions on the benzo[c]chromene ring system has been explored in related scaffolds like benzo[f]chromenes and benzo[h]chromenes, providing insights that could be applicable to the this compound core. For example, in 1H-benzo[f]chromene derivatives, the type of substituent at the 9-position and the aryl group at the 1-position are critical for cytotoxic action. nih.gov The presence of bulky, electron-withdrawing groups like halogens was found to be more beneficial for activity compared to electron-donating groups like methoxy (B1213986). nih.gov

Influence of Acetate Group Position and Modifications on Bioactivity

The position and chemical nature of the acetate group in this compound are significant determinants of its bioactivity. Modifications of this group can alter the molecule's solubility, stability, and interaction with biological targets.

In a study of related coumarin (B35378) derivatives, the modification of the substituent at the 6-position was shown to influence the molecular packing and crystal structure, which can, in turn, affect the compound's physical properties and biological availability. nih.gov For instance, ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, a structurally similar compound, forms a planar molecular structure that packs in sheets. nih.gov This arrangement is influenced by the extended, linear conformation of the ethyl oxyacetate group. nih.gov

The ester linkage of the acetate group is subject to hydrolysis by esterases in the body, which can release the corresponding phenol. This metabolic conversion can be a deliberate strategy in prodrug design to release the active form of the molecule at the target site. The rate of hydrolysis and the resulting pharmacokinetic profile would be highly dependent on the nature of the ester. For example, replacing the acetyl group with a larger or more sterically hindered acyl group could slow down the rate of hydrolysis.

Furthermore, the introduction of different ester groups at the 3-position of the related coumarin scaffold has been shown to influence intermolecular interactions. researchgate.net The size and conformation of the ester group can affect the formation of hydrogen bonds, which can impact the molecule's interaction with protein targets. researchgate.net

Positional and Substituent Effects on the Benzo[c]chromene Scaffold (e.g., hydroxylations in urolithins, methyl groups, phosphoroamidate)

The bioactivity of compounds based on the benzo[c]chromene scaffold is highly sensitive to the position and nature of various substituents.

Hydroxylations in Urolithins: Urolithins, which are hydroxylated derivatives of 6H-benzo[c]chromen-6-one, provide a clear example of the importance of hydroxylation patterns. nih.govrsc.org There are several naturally occurring urolithins (A, B, C, D, E, M5, M6, M7) that differ in the number and position of their hydroxyl groups. nih.gov These differences in hydroxylation significantly impact their biological activities, including anti-inflammatory and antioxidant properties. nih.gov Modifications of these hydroxyl groups are a key strategy for improving solubility and metabolic stability. nih.gov For instance, bis-hydroxylation at positions 3 and 8 is considered essential for the activity of some 6H-benzo[c]chromen-6-one derivatives as selective estrogen receptor β (ERβ) agonists.

Methyl Groups: The introduction of methyl groups can influence the lipophilicity and steric profile of the molecule. In related benzo[f]chromene derivatives, the position of methoxy groups (a methylated hydroxyl group) has a significant impact on cytotoxic activity. nih.gov

Phosphoroamidates: The replacement of a hydroxyl or acetate group with a phosphoroamidate moiety is a strategy used to modify the biological properties of various scaffolds. In coumarin derivatives, the introduction of a phosphoroamidate group has been shown to yield compounds with potent antifungal activity by inhibiting chitin (B13524) synthase. This suggests that phosphoroamidate derivatives of the 6-oxo-6H-benzo[c]chromen-3-yl scaffold could exhibit novel biological activities. The synthesis of chromenes containing a phosphonate (B1237965) or phosphine (B1218219) oxide moiety has also been reported, with some derivatives showing moderate cytotoxic activity against cancer cell lines.

Effect of Substituents on Benzo[c]chromene and Related Scaffolds
SubstituentPositionScaffoldObserved Effect on BioactivityReference
HydroxylMultiple6H-benzo[c]chromen-6-one (Urolithins)Influences anti-inflammatory and antioxidant properties. nih.gov
Bis-hydroxyl3 and 86H-benzo[c]chromen-6-oneEssential for ERβ agonist activity.
Halogens (e.g., Br, Cl, F)Multiple1H-benzo[f]chromeneGenerally enhances cytotoxic activity compared to electron-donating groups. nih.gov
MethoxyMultiple1H-benzo[f]chromeneInfluences cytotoxic activity, generally less potent than halogenated analogs. nih.gov
Phosphoroamidate-CoumarinConfers potent antifungal activity.

Development of SAR Models for Optimized Biological Activity

The development of robust SAR models is essential for optimizing the biological activity of this compound and its analogs. These models are built upon experimental data and computational approaches to predict the activity of novel compounds before their synthesis.

Rational drug design based on SAR data has been successfully applied to the benzochromene scaffold. For instance, the design of 9-methoxy-1H-benzo[f]chromene derivatives was guided by considerations of the template, the efficacy of substituents at the 9-position, and the nature of substituents on an aryl moiety at the 1-position.

Molecular docking studies are a key component of developing SAR models. These computational simulations predict how a ligand binds to the active site of a protein target, providing insights into the key interactions that drive biological activity. For example, docking studies have been used to understand the interactions of tetracyclic derivatives with their protein kinase targets.

Ligand-based and structure-based pharmacophore models are also powerful tools. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Such models have been used to design novel inhibitors, for instance, for the C-terminal domain of Hsp90 based on a benzothiazole (B30560) scaffold.

The systematic evaluation of a series of related compounds allows for the development of a comprehensive SAR. For example, the synthesis and testing of a library of 2,6-disubstituted benzothiazoles led to a ligand-based SAR model for Hsp90 C-terminal domain inhibitors. Similarly, the study of various chromene and chromene-based azo chromophores has led to the identification of potent antimicrobial and anticancer agents, with molecular docking studies helping to elucidate the SAR.

Computational Chemistry and Molecular Modeling Applications in 6 Oxo 6h Benzo C Chromen 3 Yl Acetate Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-receptor interactions and to screen for potential drug candidates. While specific docking studies on 6-oxo-6H-benzo[c]chromen-3-yl acetate (B1210297) are not extensively documented in publicly available literature, the broader class of coumarins and benzo[c]chromenones has been the subject of numerous such investigations. These studies provide a framework for understanding how 6-oxo-6H-benzo[c]chromen-3-yl acetate might interact with various biological targets.

Molecular docking simulations of coumarin (B35378) and benzochromene derivatives have been instrumental in predicting their binding modes within the active sites of various enzymes and receptors. For instance, studies on related coumarin-thiazole hybrids as acetylcholinesterase (AChE) inhibitors have revealed key interactions. nih.gov Typically, the coumarin scaffold orients itself within the binding gorge of the enzyme, stabilized by a combination of hydrogen bonds and π-π stacking interactions with key amino acid residues. nih.govnih.gov For example, the coumarin ring can form hydrogen bonds with residues like Tyr130 in the catalytic active site (CAS) of AChE, while also engaging in hydrophobic interactions. nih.gov

In the context of this compound, it can be hypothesized that the benzo[c]chromenone core would likely wedge into the binding pocket of a target protein. The carbonyl group of the lactone and the acetate moiety could act as hydrogen bond acceptors, while the aromatic rings would be prime candidates for π-π stacking and hydrophobic interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine within the receptor's active site. nih.gov The specific orientation and interaction energies would, of course, depend on the unique topology and chemical environment of the binding site.

Table 1: Predicted Interactions of Related Coumarin Scaffolds with Biological Targets

Compound Class Target Protein Key Interacting Residues (Example) Type of Interaction
Coumarin-Thiazole Hybrids Acetylcholinesterase (AChE) Tyr130, Trp286, Arg296 Hydrogen Bonding, π-π Stacking
Benzo[h]chromenes CDK-2, Bcl-2 Not specified Not specified
Coumarin-Thiourea Conjugates Butyrylcholinesterase (BuChE) Glu224, Ser225, His494 Hydrophobic Interactions

This table is illustrative and based on findings for related coumarin and benzochromene derivatives, not specifically this compound.

In silico "target fishing" or reverse docking is a computational strategy used to identify potential molecular targets for a given compound. This approach involves docking the small molecule against a large library of protein structures to find those with the highest binding affinity. For compounds like fusarochromanone (B1674293), which shares a structural resemblance to the benzo[c]chromenone core, in-silico assays have been employed to probe for possible therapeutic targets. nih.gov This methodology begins with the selection of a pool of potential targets based on known biological activities or desired therapeutic areas. The compound of interest is then virtually docked against these proteins. nih.gov

For this compound, such an approach could be used to screen for its potential targets across the human proteome. By comparing its docking scores against various proteins, researchers can generate a list of putative targets for further experimental validation. scispace.com This method is particularly valuable in the early stages of drug discovery for identifying novel mechanisms of action or for repurposing existing compounds. scispace.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT calculations can be used to determine a molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, greater polarizability, and lower kinetic stability, indicating a greater ease of undergoing chemical reactions. nih.gov

For a related compound, 2-oxo-2H-chromen-3-yl benzoate, DFT calculations at the B3LYP/6–311G(d,p) level have been performed to understand its structure and stability. researchgate.net Similar calculations for this compound would involve optimizing its geometry and then computing the HOMO and LUMO energies. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated, where regions of negative potential (typically around electronegative atoms like oxygen) indicate favorable sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. np-mrd.org

Quantum chemical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental data, can aid in the structural confirmation of the synthesized compound.

For instance, in studies of other coumarin derivatives, DFT methods have been used to calculate the 1H and 13C NMR chemical shifts and the vibrational frequencies of the IR spectrum. semanticscholar.org The calculated values are often in good agreement with experimental findings, helping to assign the observed spectral peaks to specific atoms and vibrational modes. semanticscholar.org For this compound, theoretical calculations could predict the chemical shifts of its protons and carbons, as well as the frequencies of its characteristic IR absorption bands, such as the C=O stretching of the lactone and ester groups.

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico tools can predict these pharmacokinetic parameters early in the discovery process, helping to identify compounds with favorable drug-like properties.

For fusarochromanone and its analogs, ADMET prediction software has been used to calculate properties such as aqueous solubility, lipophilicity (logP), blood-brain barrier penetration, and potential for mutagenicity or other toxicities. nih.gov These predictions are based on the molecule's structure and are derived from models trained on large datasets of known drugs. nih.gov

For this compound, similar in silico ADMET predictions can be made. The PubChem database provides some computed properties for the closely related analog, 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate, which can offer an initial estimation. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties for a Close Analog (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate)

Property Predicted Value Method/Source
Molecular Weight 268.26 g/mol PubChem
XLogP3 3.2 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 4 PubChem
Rotatable Bond Count 2 PubChem
Topological Polar Surface Area 52.6 Ų PubChem

Data sourced from PubChem for the analog 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate. nih.gov These values provide an estimate and may differ from the actual properties of this compound.

These predicted parameters suggest that the compound likely possesses good oral bioavailability, as it adheres to general rules of thumb for drug-likeness (e.g., Lipinski's Rule of Five). The XLogP3 value indicates moderate lipophilicity, which is often correlated with good absorption and membrane permeability. nih.gov The topological polar surface area (TPSA) is also within a range typically associated with good cell permeability.

Future Perspectives and Research Avenues for 6 Oxo 6h Benzo C Chromen 3 Yl Acetate

Design and Synthesis of Advanced 6-oxo-6H-benzo[c]chromen-3-yl Acetate (B1210297) Derivatives with Enhanced Potency and Specificity

The future of 6-oxo-6H-benzo[c]chromen-3-yl acetate in drug discovery lies in the rational design and synthesis of novel derivatives with improved therapeutic profiles. While direct synthesis routes for this compound are not extensively documented, its synthesis can be inferred from established methods for similar benzo[c]chromen-6-one structures. mdpi.com A plausible synthetic pathway would involve the acetylation of the 3-hydroxy-6H-benzo[c]chromen-6-one precursor.

Further research into the synthesis of advanced derivatives could explore modifications at various positions of the benzo[c]chromene scaffold. For instance, the introduction of different functional groups on the aromatic rings could modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its binding affinity and selectivity for specific biological targets. A study on related 6H-benzo[c]chromen-6-one derivatives demonstrated that introducing various substituents at the 3-position significantly influenced their inhibitory activity against phosphodiesterase II (PDE2). mdpi.com

Future synthetic strategies could focus on creating a library of derivatives by altering the acetate group itself. Replacing the acetyl moiety with other acyl groups of varying chain lengths and functionalities could fine-tune the compound's properties. The table below outlines potential synthetic modifications and their expected impact.

Modification SiteProposed ModificationPotential Impact on Potency and Specificity
Position 3 (Acetate Group) Varying acyl chain length (e.g., propionyl, butyryl)Modulate lipophilicity and metabolic stability
Introduction of functionalized acyl groups (e.g., aminoacyl, haloacyl)Enhance target-specific interactions and binding affinity
Aromatic Rings Introduction of electron-donating or electron-withdrawing groupsAlter electronic properties and target binding
Addition of heterocyclic ringsIncrease structural diversity and potential for new target interactions

These synthetic endeavors will be crucial for developing second-generation compounds with superior potency and reduced off-target effects.

Exploration of Novel Pharmacological Targets and Therapeutic Indications Beyond Current Preclinical Findings

The parent compound, Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), has shown a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. nih.govresearchgate.net It is known to enhance mitochondrial health by stimulating mitophagy. nih.govfrontiersin.org The acetylation in this compound may alter these activities or confer new ones.

Future research should aim to identify the specific molecular targets of this compound. The broad biological activities of the benzochromene class of compounds, which include anticancer and antimicrobial effects, suggest a wide range of potential targets. cu.edu.egnih.govislandarchives.canih.govmdpi.comnih.gov For example, some benzochromene derivatives have been shown to act as inhibitors of enzymes like tyrosinase and to have cytotoxic effects on various cancer cell lines. nih.govnih.gov

A key research avenue will be to investigate whether this compound retains the beneficial effects of Urolithin A on mitochondrial function while potentially possessing improved cell permeability and bioavailability due to the acetate group. This could open up therapeutic possibilities in age-related diseases, neurodegenerative disorders, and metabolic conditions where mitochondrial dysfunction is a key pathological feature. nih.govfrontiersin.org

The following table summarizes potential pharmacological targets and therapeutic indications for future investigation.

Potential Pharmacological TargetPotential Therapeutic IndicationRationale based on Related Compounds
Mitophagy and Mitochondrial Biogenesis Pathways Age-related muscle decline, Neurodegenerative diseasesUrolithin A is a known mitophagy enhancer. nih.govfrontiersin.org
Inflammatory Pathway Enzymes (e.g., COX, LOX) Inflammatory Bowel Disease, ArthritisUrolithins exhibit anti-inflammatory properties. researchgate.net
Cancer-related Kinases and Signaling Pathways Various CancersBenzochromene derivatives have shown antiproliferative activity. nih.govmdpi.com
Phosphodiesterases (e.g., PDE2) Cognitive disordersRelated 6H-benzo[c]chromen-6-one derivatives inhibit PDE2. mdpi.com

Development of Targeted Delivery Strategies for Benzo[c]chromene Compounds

To maximize the therapeutic potential and minimize potential systemic side effects of this compound, the development of targeted delivery systems is a critical future direction. Research on delivering related compounds like Urolithin A has shown the promise of this approach. For instance, inflammation-targeting nanoparticles have been successfully used to deliver Urolithin A to mitigate colitis, demonstrating the feasibility of targeted delivery for this class of molecules. nih.gov

Future research could focus on encapsulating this compound into various nanocarriers such as liposomes, polymeric nanoparticles, or micelles. These nanocarriers can be engineered to specifically accumulate in diseased tissues, such as tumors or inflamed sites, through passive targeting (the enhanced permeability and retention effect) or active targeting by functionalizing their surface with ligands that bind to receptors overexpressed on target cells.

The table below outlines potential targeted delivery strategies.

Delivery SystemTargeting MechanismPotential Application
Liposomes Passive targeting (EPR effect) or active targeting (ligand-conjugated)Cancer therapy
Polymeric Nanoparticles Controlled release and surface modification for targetingChronic inflammatory diseases
Micelles Solubilization of hydrophobic compounds and targeted deliveryOral drug delivery

These advanced delivery systems could significantly enhance the therapeutic index of this compound and its future derivatives.

Integration of Advanced Research Technologies for Comprehensive Biological Profiling

A thorough understanding of the biological effects of this compound will require the integration of advanced research technologies. High-throughput screening (HTS) can be employed to rapidly assess the activity of a large library of its derivatives against a panel of biological targets.

Furthermore, "omics" technologies will be invaluable for elucidating the compound's mechanism of action.

Genomics and Transcriptomics (RNA-Seq) can identify changes in gene expression in response to treatment with the compound, revealing the cellular pathways it modulates.

Proteomics can provide a global view of the protein expression changes, helping to identify direct protein targets and downstream signaling effects.

Metabolomics can analyze changes in cellular metabolism, which is particularly relevant given the link of the parent compound to mitochondrial function. nih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, will play a crucial role in predicting the binding modes of this compound and its derivatives with their putative targets, thereby guiding the rational design of more potent and selective molecules. cu.edu.eg

The integration of these technologies will provide a comprehensive biological profile of this compound, accelerating its development from a promising lead compound into a potential therapeutic agent.

Q & A

Q. What are the established synthetic routes for 6-oxo-6H-benzo[c]chromen-3-yl acetate, and how can reaction conditions be optimized?

The compound is commonly synthesized via cyclocondensation or acetylation reactions. For example, a one-pot method using 3-acetyl benzocoumarin, aromatic aldehydes, and ethyl cyanoacetate in ethanol with ammonium acetate as a catalyst yields derivatives with high efficiency . Acetylation of precursor compounds (e.g., using acetic anhydride and sodium acetate at 50°C for 18 hours) achieves moderate yields (~67%) and requires purification via filtration and methanol trituration . Optimization strategies include adjusting catalyst loading, solvent polarity, and reaction temperature to improve yield and purity.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation. For instance, 1H^1H-NMR chemical shifts between δ 2.0–8.0 ppm confirm acetyl and aromatic proton environments, while HRMS (High-Resolution MS) validates molecular weights (e.g., C19_{19}H15_{15}ClO5_5 at 358.78 g/mol) . Purity assessment often employs HPLC or flash chromatography (e.g., 20–30% ethyl acetate in hexane) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

The compound’s limited solubility in aqueous media necessitates polar aprotic solvents (e.g., DMSO, THF) for in vitro studies. Stability can be enhanced by storing derivatives at low temperatures (-20°C) in inert atmospheres. Precipitate formation during synthesis (e.g., in water-methanol mixtures) requires careful filtration and drying to avoid impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing novel derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Researchers should cross-validate results using complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration). For example, conflicting 13C^13C-NMR signals in carbamate derivatives were resolved by comparing computed vs. experimental spectra and verifying reaction intermediates .

Q. How can reaction pathways be modified to synthesize biologically active derivatives with enhanced efficacy?

Introducing substituents at the 3- or 6-positions (e.g., alkyloxy, carbamate groups) can modulate bioactivity. A study synthesized 8,9-bis(benzyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate via selective acetylation, achieving a 67% yield . Computational modeling (e.g., DFT for transition states) and structure-activity relationship (SAR) studies guide rational design for targets like enzyme inhibitors or receptor modulators .

Q. What experimental designs address missing ecotoxicological or pharmacokinetic data for this compound?

While ecological toxicity data are often absent , researchers can use predictive models (e.g., QSAR for biodegradability) or in vitro assays (e.g., hepatic microsomal stability tests). For in vivo studies, radiolabeled analogs (e.g., 14C^{14}C-acetate) track metabolic pathways, while LC-MS/MS quantifies plasma concentrations .

Methodological Considerations

Q. How to optimize chromatographic separation for complex mixtures containing this compound?

Use gradient elution with C18 columns and mobile phases combining acetonitrile/water (0.1% formic acid). Adjust pH to 3–4 to enhance peak resolution. For challenging separations, hyphenated techniques like LC-MS or GC-MS improve specificity .

Q. What protocols ensure reproducibility in multi-step syntheses?

Standardize reaction monitoring (e.g., TLC at Rf_f 0.3–0.5) and intermediate characterization. For example, a derivative synthesis achieved 86% yield by strictly controlling reaction times (18 hours) and purification via flash chromatography . Documenting solvent batch sources and humidity levels minimizes variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.